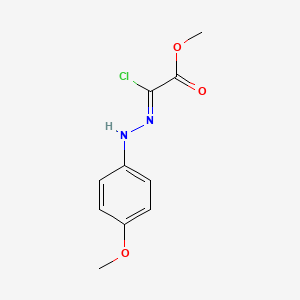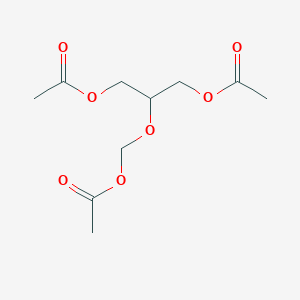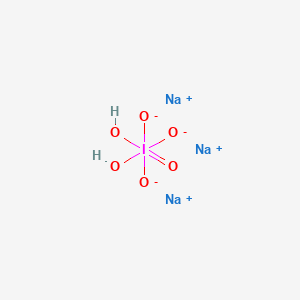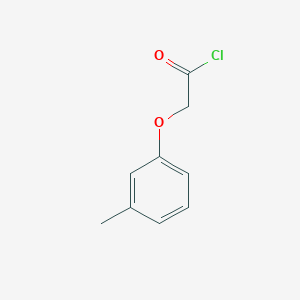
(3-Methylphenoxy)acetyl chloride
Vue d'ensemble
Description
“(3-Methylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C₉H₉ClO₂ . It is used in the preparation of benzothiadiazine derivatives for use as KAT inhibitors . It is a clear yellow to red-brown liquid .
Molecular Structure Analysis
The molecular structure of “(3-Methylphenoxy)acetyl chloride” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass of the molecule is 184.620 Da .Physical And Chemical Properties Analysis
“(3-Methylphenoxy)acetyl chloride” is a clear yellow to red-brown liquid . Its molecular formula is C₉H₉ClO₂ , and it has an average mass of 184.620 Da .Applications De Recherche Scientifique
-
Synthesis of m-Aryloxy Phenols
- Field: Organic Chemistry
- Application: “(3-Methylphenoxy)acetyl chloride” can be used in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Method: The synthesis methods for m-aryloxy phenols often involve functionalizing and transforming functional groups around the aromatic ring .
- Results: The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, imparts specific properties to these compounds .
-
Production of Plastics, Adhesives, and Coatings
- Field: Materials Science
- Application: m-Aryloxy phenols, which can be synthesized using “(3-Methylphenoxy)acetyl chloride”, are commonly used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
- Method: The specific methods of application in the production of these materials would depend on the type of plastic, adhesive, or coating being produced .
- Results: The use of m-aryloxy phenols in these materials can enhance their performance and durability .
-
Potential Biological Activities
- Field: Biochemistry
- Application: m-Aryloxy phenols, which can be synthesized using “(3-Methylphenoxy)acetyl chloride”, have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Method: The specific methods of application would depend on the type of biological activity being studied .
- Results: The potential biological activities of m-aryloxy phenols could lead to the development of new therapeutic agents .
Safety And Hazards
Orientations Futures
Phenoxy derivatives, such as “(3-Methylphenoxy)acetyl chloride”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Recent advances in synthetic methods have allowed for the preparation of complex phenoxy derivatives with functional groups that impart specific properties . This opens up opportunities for chemists to design new derivatives that could enhance safety and efficacy in various applications .
Propriétés
IUPAC Name |
2-(3-methylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROCECBQSRMMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437149 | |
| Record name | (3-METHYLPHENOXY)ACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenoxy)acetyl chloride | |
CAS RN |
40926-72-5 | |
| Record name | (3-METHYLPHENOXY)ACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





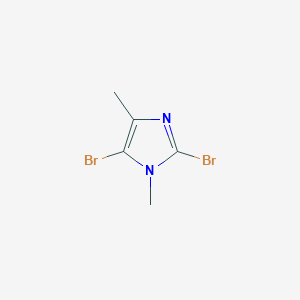
![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)



